An In-depth Technical Guide to DL-Tartaric Acid-d2: Chemical Structure, Properties, and Applications
An In-depth Technical Guide to DL-Tartaric Acid-d2: Chemical Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key applications of DL-Tartaric acid-d2. It is intended to be a valuable resource for professionals in research and drug development who utilize stable isotope-labeled compounds for quantitative analysis and metabolic studies.
Chemical Structure and Identification
DL-Tartaric acid-d2 is the deuterated form of DL-tartaric acid, a racemic mixture of D-(-)- and L-(+)-tartaric acid. In DL-tartaric acid-d2, the two hydrogen atoms attached to the chiral carbons (C2 and C3) are replaced with deuterium (B1214612) atoms. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification of tartaric acid.
Chemical Formula: C₄H₄D₂O₆[1]
Molecular Structure:
In DL-Tartaric acid-d2, the hydrogens on the C2 and C3 positions are replaced by deuterium (D).
SMILES: OC(--INVALID-LINK--([2H])--INVALID-LINK--([2H])C(O)=O)=O[1]
CAS Number: 181376-62-5[1]
Physicochemical Properties
The physicochemical properties of DL-Tartaric acid-d2 are very similar to its non-deuterated counterpart, with a slight increase in molecular weight due to the presence of deuterium. The following tables summarize key quantitative data.
Table 1: General and Physical Properties
| Property | Value | References |
| Molecular Weight | 152.10 g/mol | [1][2] |
| Appearance | White to light yellow solid | [1] |
| Melting Point | 200-206 °C (for non-deuterated form) | [3][4] |
| Density | 1.697 g/cm³ (for non-deuterated form) | [3] |
Table 2: Solubility Data
| Solvent | Solubility | References |
| DMSO | 100 mg/mL (657.46 mM) | [1] |
| Water | 20.6 g/100 g at 20°C (for non-deuterated form) | [3] |
| Ethanol | 5.01 g/100 g at 25°C (for non-deuterated form) | [3] |
| Ether | ~1% (for non-deuterated form) | [3] |
Table 3: Acidity and Spectroscopic Data
| Property | Value | References |
| pKa1 | 2.96 (for non-deuterated form) | [3] |
| pKa2 | 4.24 (for non-deuterated form) | [3] |
| pH of 0.1M aq. soln. | 2.0 (for non-deuterated form) | [3] |
| Storage Temperature | Powder: -20°C for 3 years; In solvent: -80°C for 6 months | [1] |
Experimental Protocols
DL-Tartaric acid-d2 is primarily used as an internal standard in quantitative analytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS). Below is a detailed methodology for the quantification of tartaric acid in biological samples.
Quantitative Determination of Tartaric Acid in Urine by LC-ESI-MS/MS
This protocol is adapted from a validated stable-isotope dilution method for the determination of urinary tartaric acid.[5]
3.1.1. Materials and Reagents
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Analytes: L-(+)-Tartaric acid
-
Internal Standard: DL-(±)-tartaric-2,3-d2 acid
-
Solvents: Formic acid, Acetonitrile (HPLC grade), Ultrapure water
-
Equipment:
-
Triple quadrupole mass spectrometer with electrospray ionization (ESI) source
-
High-performance liquid chromatography (HPLC) system
-
Reversed-phase C18 column (e.g., Atlantis T3 C18, 100 mm × 2.1 mm, 3 µm)
-
0.20 µm filters
-
3.1.2. Preparation of Standards and Samples
-
Stock Solutions: Prepare stock solutions of tartaric acid in ultrapure water.
-
Working Standard Solutions: Prepare working standard solutions ranging from 0.01 to 5 µg/mL by diluting the stock solution in 0.5% formic acid in water.
-
Internal Standard Solution: Prepare a 200 µg/mL solution of DL-(±)-tartaric-2,3-d2 acid in water.
-
Sample Preparation:
-
Dilute 20 µL of urine sample 1:50 (v:v) with 0.5% formic acid in water.
-
Add 10 µL of the deuterated internal standard solution (200 µg/mL).
-
Filter the diluted sample through a 0.20 µm filter before analysis.
-
3.1.3. LC-MS/MS Conditions
-
HPLC System:
-
Column: Atlantis T3 C18, 100 mm × 2.1 mm, 3 µm
-
Column Temperature: 25 °C
-
Mobile Phase A: 0.5% formic acid in water
-
Mobile Phase B: 0.5% formic acid in acetonitrile
-
Flow Rate: 350 µL/min
-
Injection Volume: 10 µL
-
-
Mass Spectrometer:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MS/MS Transitions:
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Tartaric acid: m/z 149/87 (quantification) and m/z 149/73 (confirmation)
-
DL-(±)-tartaric-2,3-d2 acid: m/z 151/88 (quantification) and m/z 151/74 (confirmation)
-
-
Post-column Infusion: Acetonitrile at 250 µL/min to enhance ionization efficiency.
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Experimental Workflow Diagram
Caption: Workflow for urinary tartaric acid quantification.
Biological Role and Signaling Pathway Involvement
While tartaric acid is primarily known as a plant metabolite and food additive, recent research has indicated its potential role in metabolic regulation. A 2024 study demonstrated that tartaric acid can ameliorate non-alcoholic fatty liver disease (NAFLD) by activating the AMP-activated protein kinase (AMPK) signaling pathway.[6]
AMPK is a crucial energy sensor that regulates cellular metabolism. Activation of AMPK leads to the inhibition of anabolic pathways (such as fatty acid synthesis) and the activation of catabolic pathways to restore energy balance.
Tartaric Acid-Induced AMPK Signaling Pathway
The following diagram illustrates the proposed mechanism by which tartaric acid influences the AMPK pathway to reduce lipid accumulation.
Caption: Tartaric acid activates the AMPK signaling pathway.
Applications in Research and Drug Development
The primary application of DL-Tartaric acid-d2 is as a stable isotope-labeled internal standard for the accurate quantification of tartaric acid in various matrices, including biological fluids, food, and beverages.[1]
-
Pharmacokinetic Studies: To trace the absorption, distribution, metabolism, and excretion (ADME) of tartaric acid.
-
Metabolomics: As a standard in metabolic profiling studies to understand the role of tartaric acid in biological systems.
-
Food Science: For the quality control and authenticity testing of products like wine, where tartaric acid is a key component.[5]
-
Clinical Research: To investigate the link between tartaric acid levels and certain health conditions. For instance, urinary tartaric acid is a biomarker for wine intake and has been correlated with cholesterol levels.[5]
Conclusion
DL-Tartaric acid-d2 is an essential tool for researchers and scientists requiring precise and accurate measurement of tartaric acid. Its use as an internal standard in LC-MS methods ensures high-quality, reliable data. Furthermore, emerging research into the biological activities of tartaric acid, such as its role in activating the AMPK signaling pathway, opens new avenues for its application in drug development and nutritional science. This guide provides a foundational understanding of its properties and methodologies to support its effective implementation in a laboratory setting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. DL-Tartaric acid (2,3-Dâ, 98%)- Cambridge Isotope Laboratories, DLM-9718-PK [isotope.com]
- 3. DL-Tartaric Acid [drugfuture.com]
- 4. DL-tartaric acid [chinatartaricacid.com]
- 5. Urinary Tartaric Acid, a Biomarker of Wine Intake, Correlates with Lower Total and LDL Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tartaric acid ameliorates experimental non-alcoholic fatty liver disease by activating the AMP-activated protein kinase signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
